molecular formula C15H21ClN2O2 B5244163 2-(2-chloro-5-methylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide CAS No. 959238-97-2

2-(2-chloro-5-methylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide

Cat. No.: B5244163
CAS No.: 959238-97-2
M. Wt: 296.79 g/mol
InChI Key: KCOFBDOGWLVEIR-UHFFFAOYSA-N
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Description

2-(2-chloro-5-methylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted phenoxy group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2-chloro-5-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with 1-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining a specific temperature range to ensure optimal reaction rates.

    Catalysts: Using catalysts to enhance the reaction efficiency.

    Purification Techniques: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-5-methylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amides or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chloro-5-methylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Studied for its interactions with biological targets and its pharmacokinetic properties.

    Chemical Biology: Used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-5-methylphenoxy)-N-(1-ethylpiperidin-4-yl)acetamide: Similar structure with an ethyl group instead of a methyl group on the piperidine ring.

    2-(2-chloro-5-methylphenoxy)-N-(1-methylpiperidin-4-yl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

2-(2-chloro-5-methylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-11-3-4-13(16)14(9-11)20-10-15(19)17-12-5-7-18(2)8-6-12/h3-4,9,12H,5-8,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOFBDOGWLVEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001171020
Record name 2-(2-Chloro-5-methylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-97-2
Record name 2-(2-Chloro-5-methylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloro-5-methylphenoxy)-N-(1-methyl-4-piperidinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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